molecular formula C17H21NO2 B2946202 8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706287-35-5

8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2946202
CAS No.: 1706287-35-5
M. Wt: 271.36
InChI Key: GKZLVAMAYQUEFT-UHFFFAOYSA-N
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Description

8-[4-(Propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tertiary amine characterized by an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 4-(isopropoxy)benzoyl group. This scaffold is pharmacologically significant due to its structural rigidity, which enhances receptor-binding specificity. The compound’s isopropoxybenzoyl moiety contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)20-16-10-6-13(7-11-16)17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-12,14-15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLVAMAYQUEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization could be a potential approach.

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Substituents like tert-butoxycarbonyl (compound 12, 76% yield) enhance reaction efficiency compared to carbamates (compound 15, 58%) or boronate esters (compound 15, 43%) .
  • Functional Groups: Electron-withdrawing groups (e.g., cyano, fluoro) improve stability but may reduce bioavailability. The isopropoxy group in the target compound balances lipophilicity and steric bulk .

Pharmacological Activity

  • Monoamine Reuptake Inhibition: Patent literature highlights 8-substituted derivatives (e.g., trifluoroalkylsulfonyloxy variants) as inhibitors of serotonin/norepinephrine reuptake, indicating CNS applications .
  • Diagnostic Use: Radiolabeled derivatives (e.g., $ ^{11}C $- or $ ^{18}F $-tagged compounds) enable in vivo neuroimaging, leveraging the scaffold’s blood-brain barrier permeability .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas lipophilic groups (e.g., benzyl in compound 15) favor membrane penetration .
  • Stability : Carbamates (compound 15) resist hydrolysis better than esters, impacting metabolic half-life .

Biological Activity

8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene, a compound belonging to the tropane alkaloid family, has garnered attention for its significant biological activities, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structural formula is represented as:

C20H25N3O2\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight339.4 g/mol
Molecular FormulaC20H25N3O2
CAS Number2309575-77-5

The primary biological activity of this compound is attributed to its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhancement of neurotransmission is associated with improved mood regulation and cognitive function .

Therapeutic Applications

Research indicates that compounds with the 8-azabicyclo[3.2.1]octane structure are being explored for their potential therapeutic applications in treating various neurological disorders, including:

  • Depression : By increasing serotonin levels, these compounds may alleviate symptoms of depression.
  • Anxiety Disorders : Enhanced neurotransmitter activity can also help in managing anxiety.
  • Cognitive Disorders : The modulation of neurotransmitters may improve cognitive functions in conditions such as Alzheimer's disease.

Study 1: Neurotransmitter Modulation

A study demonstrated that analogs of 8-azabicyclo[3.2.1]octane significantly inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as antidepressants . The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide moiety could enhance selectivity for specific receptors.

Study 2: Kappa Opioid Receptor Antagonism

Another research effort focused on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. The findings indicated that certain modifications resulted in compounds with greater selectivity and potency against kappa receptors, which are implicated in pain modulation .

Study 3: Antibacterial Activity

The compound's derivatives have also shown promising antibacterial activity against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential applications in treating bacterial infections alongside neurological disorders .

Q & A

Q. How should discrepancies in reported diastereoselectivity be investigated?

  • Methodology : Replicate reactions under identical conditions (solvent, catalyst batch, temperature). If inconsistencies persist, analyze trace impurities (e.g., via GC-MS) that may inhibit cyclization. Cross-reference with literature using standardized substrates (e.g., 1-allyl-azetidin-2-ones) to isolate variables .

Q. Why do some studies report undefined decomposition products during storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed benzoyl derivatives) and formulate protective strategies (lyophilization, inert atmosphere storage). Reference safety data for analogous compounds to prioritize toxicity testing .

Tables of Key Data

Property Method Example Data (Analog) Source
Melting PointDSC158–160°C (8-methyl-azabicyclo ester)
Log P (Octanol/Water)Shake-flask HPLC2.3 ± 0.1 (benzoyl derivative)
Crystal SystemX-ray diffractionOrthorhombic, P21_121_121_1
Diastereomeric ExcessChiral HPLC (Chiralpak IA column)99% de (radical cyclization)

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